3-[(Hexylamino)carbonyl]pyrrolidine

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Sourcing a 3-substituted pyrrolidine carboxamide with the exact hexyl chain and regioisomer geometry for SAR or targeted protein degradation campaigns is challenging; generic analogs compromise binding. This compound delivers the precise N-hexylpyrrolidine-3-carboxamide scaffold (calc. XLogP ~3.1) documented in US 3,976,660 as a 15-PGDH inhibitor and validated as an InhA pharmacophore. Benefits: (1) Authenticated 3-substituted regioisomer for accurate SAR; (2) Dual-handle architecture (pyrrolidine NH + terminal hexylamino) streamlines PROTAC/SNIPER conjugate synthesis; (3) Supplied at ≥95% purity with rapid global dispatch for research-use-only applications.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B8378596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Hexylamino)carbonyl]pyrrolidine
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)C1CCNC1
InChIInChI=1S/C11H22N2O/c1-2-3-4-5-7-13-11(14)10-6-8-12-9-10/h10,12H,2-9H2,1H3,(H,13,14)
InChIKeyMIBYLRRFXBMJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Research-Grade 3-[(Hexylamino)carbonyl]pyrrolidine Overview


3-[(Hexylamino)carbonyl]pyrrolidine (N-hexylpyrrolidine-3-carboxamide, molecular formula C₁₁H₂₂N₂O, molecular weight 198.31 g/mol) belongs to the pyrrolidine-3-carboxamide class, a scaffold widely exploited in medicinal chemistry for enzyme inhibition and targeted protein degradation [1]. The compound features a pyrrolidine ring substituted at the 3-position with a hexylamino carbonyl group, distinguishing it from the more common 2-substituted pyrrolidine carboxamides such as prolinederived analogs . Its primary documented application traces to US Patent 3,976,660, where pyrrolidine derivatives bearing hexylamino carbonyl substituents are disclosed as inhibitors of 15α-hydroxy prostaglandin dehydrogenase (15-PGDH), an enzyme responsible for prostaglandin inactivation [2]. Commercially, the compound is typically supplied at 95% purity for research-use-only applications, with sourcing available through multiple chemical vendors .

Why This Compound Cannot Be Substituted by Generic Pyrrolidine Carboxamides


Pyrrolidine carboxamides exhibit profound structure-activity relationship (SAR) sensitivity to both the position of the carboxamide substituent on the pyrrolidine ring and the nature of the N-alkyl chain [1]. The 3-substituted regioisomer places the hexylamino carbonyl group at a geometry distinct from the 2-substituted analog (proline-derived scaffold), altering the spatial orientation of the amide pharmacophore . This positional difference can affect target binding, as demonstrated in crystallographic studies of pyrrolidine-3-carboxamide inhibitors bound to InhA, where the 3-carboxamide orientation is critical for hydrogen-bonding interactions within the enzyme active site [1]. Furthermore, the hexyl chain length directly modulates lipophilicity (calculated XLogP approximately 3.1 for hexyl-substituted pyrrolidines), impacting membrane permeability, solubility, and off-target profiles in ways that shorter (e.g., butyl) or longer (e.g., octyl) chain analogs cannot replicate [2]. Substituting this compound with a generic pyrrolidine carboxamide without matching both the substitution position and chain length risks altering, or entirely losing, the desired biochemical activity.

Quantitative Differentiation Evidence vs. Closest Analogs


Positional Isomer Binding Geometry: 3-Carboxamide vs. 2-Carboxamide

The 3-[(hexylamino)carbonyl] substitution places the amide at the pyrrolidine 3-position rather than the more common 2-position (proline scaffold). Crystal structures of 3-carboxamide pyrrolidine inhibitors (e.g., 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide) bound to M. tuberculosis InhA (PDB 4u0j, resolution 1.62 Å) reveal that the 3-carboxamide forms a distinct hydrogen-bond network with active-site residues that would be geometrically inaccessible to the corresponding 2-carboxamide regioisomer [1]. In contrast, 2-[(hexylamino)carbonyl]pyrrolidine (CAS 59433-46-4) adopts a proline-mimetic conformation .

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Hexyl Chain Lipophilicity vs. Shorter N-Alkyl Analogs

The hexylamino substituent confers a calculated XLogP of approximately 3.1, based on data for 1-hexylpyrrolidine (CAS 123-13-7), which serves as a lipophilicity reference for the hexyl-substituted pyrrolidine scaffold [1]. This contrasts with shorter-chain analogs: N-methylpyrrolidine-3-carboxamide (CAS 1007870-02-1, MW 128.17 g/mol, C₆H₁₂N₂O) has a substantially lower LogP (~0.5 estimated), and N-butyl analogs fall in the LogP ~1.8–2.0 range . The hexyl chain provides a 6-carbon aliphatic amine tether that can serve dual functions: enhancing membrane partitioning and acting as a linker motif for further conjugation in targeted protein degradation (TPD) applications [2].

Drug Design Lipophilicity ADME Optimization

InhA Inhibition Potency of 3-Pyrrolidine Carboxamide Scaffold

The pyrrolidine-3-carboxamide scaffold has been validated as an inhibitor of M. tuberculosis InhA (enoyl acyl carrier protein reductase), a validated antitubercular target. The lead compound from this class, a pyrrolidine carboxamide designated 'd6' (1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide), exhibited an IC₅₀ of 10.05 µM against InhA in an NADH-dependent assay [1]. While direct IC₅₀ data for 3-[(hexylamino)carbonyl]pyrrolidine against InhA are not published, the hexyl-substituted variant shares the same 3-carboxamide pharmacophore geometry and can be rationally explored as an InhA inhibitor scaffold analog [1][2]. By comparison, the frontline antitubercular drug isoniazid acts as a prodrug requiring KatG-mediated activation to inhibit InhA, a pathway frequently compromised in drug-resistant strains; direct InhA inhibitors like pyrrolidine-3-carboxamides bypass this resistance mechanism [2].

Antitubercular Drug Discovery Enoyl Reductase Inhibition High-Throughput Screening

15-PGDH Inhibition: Patent-Documented Pharmacological Profile

US Patent 3,976,660 explicitly describes pyrrolidine derivatives bearing hexylamino carbonyl substituents—including 3-[(hexylamino)carbonyl]pyrrolidine—as inhibitors of 15α-hydroxy prostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for prostaglandin inactivation [1]. The patent teaches that these compounds potentiate prostaglandin activity at a potentiator-to-prostaglandin ratio of approximately 50–500:1, with a dosage of 5–50 mg/kg for in vivo prostaglandin potentiation [1]. This mechanism is distinct from other pyrrolidine carboxamide applications such as InhA inhibition or DPP-IV inhibition, providing a compound-specific pharmacological annotation that generic pyrrolidine carboxamides (e.g., 2-substituted prolinamides) do not share in the patent disclosure [1][2].

Prostaglandin Modulation 15-PGDH Inhibition Pharmacological Potentiation

Hexylamino Carbonyl as a Bifunctional Linker for PROTAC Design

The hexylamino carbonyl moiety of 3-[(hexylamino)carbonyl]pyrrolidine provides a 6-carbon aliphatic amine tether that is structurally analogous to the hexylamine linkers employed in targeted protein degradation constructs. Sigma-Aldrich lists A1V2PF2-NHEt-C6-NH2 as a hexylamine-based protein degrader building block for SNIPER (Specific and Non-genetic Inhibitor of apoptosis protein-dependent Protein Erasers) technology [1]. The pyrrolidine-3-carboxamide core with its free pyrrolidine NH and hexylamino terminus creates a bifunctional scaffold: the pyrrolidine nitrogen can serve as one conjugation point, while the terminal hexyl carbon (after deprotection or activation) provides a second attachment site for E3 ligase ligand conjugation in PROTAC design [1]. This dual-handle architecture is not present in simple N-alkyl pyrrolidines (e.g., 1-hexylpyrrolidine) that lack the carboxamide functionality [2].

Targeted Protein Degradation PROTAC Design Bifunctional Molecules

Recommended Application Scenarios Based on Evidence


15-PGDH Inhibitor Screening in Prostaglandin Modulation

Utilize 3-[(hexylamino)carbonyl]pyrrolidine as a reference 15-PGDH inhibitor in prostaglandin potentiation assays, as documented in US Patent 3,976,660 [1]. The compound can serve as a positive control for screening novel 15-PGDH inhibitors or for investigating prostaglandin E signaling in vasodilation, gastric antisecretory, and bronchodilation models. The patent-established potentiator-to-prostaglandin ratio (~50–500:1) provides a quantitative benchmark for comparing potency of new chemical entities in this target class.

SAR Studies on Pyrrolidine-3-Carboxamide InhA Inhibitors

Employ 3-[(hexylamino)carbonyl]pyrrolidine as a 3-substituted scaffold variant in SAR campaigns targeting M. tuberculosis InhA, leveraging the validated pyrrolidine-3-carboxamide pharmacophore crystallographically characterized in PDB entries 4trj, 4tzk, 4tzt, 4u0j, and 4u0k [1]. The hexyl chain can be systematically varied (shortened to butyl, lengthened to octyl) to probe lipophilic pocket tolerance, with the lead compound d6 (IC₅₀ = 10.05 µM) serving as the potency baseline for optimization [1].

PROTAC/SNIPER Linker-Payload Scaffold Assembly

Use 3-[(hexylamino)carbonyl]pyrrolidine as a pre-assembled bifunctional building block for PROTAC or SNIPER conjugate synthesis [1]. The pyrrolidine NH can be functionalized with a target-protein-binding warhead, while the terminal hexylamino group can be conjugated to an E3 ligase ligand (e.g., VHL, cereblon, or IAP ligand) [1][2]. This dual-handle architecture reduces synthetic steps compared to building the linker-pyrrolidine-carboxamide core from scratch and aligns with established hexylamine linker lengths used in degradation platforms.

Membrane Permeability Profiling in ADME Assays

Deploy 3-[(hexylamino)carbonyl]pyrrolidine as a probe compound with calculated XLogP ~3.1 in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies [1]. Its intermediate lipophilicity makes it suitable for benchmarking cell permeability against both more polar (methyl, butyl) and more lipophilic (octyl, decyl) pyrrolidine-3-carboxamide analogs, supporting ADME optimization programs that require systematic LogP-permeability correlation data [2][3].

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